HO-PEG16-OH

描述

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66O17/c33-1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-29-31-49-32-30-48-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-34/h33-34H,1-32H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHORSBRLGKJPFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

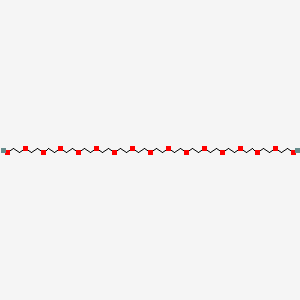

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218307 |

Source

|

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6812-36-8 |

Source

|

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6812-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006812368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-pentadecaoxaheptatetracontane-1,47-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to HO-PEG16-OH for Researchers and Drug Development Professionals

Introduction

HO-PEG16-OH is a discrete polyethylene glycol (dPEG®) linker characterized by a defined chain length of 16 ethylene glycol units, flanked by hydroxyl groups at both termini. Unlike traditional polydisperse PEG polymers, its monodisperse nature ensures batch-to-batch consistency and a precise molecular weight, which are critical for the development of well-defined bioconjugates and therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties, key applications, and detailed experimental protocols relevant to the use of this compound in research and drug development.

Physicochemical Properties

The well-defined structure of this compound leads to consistent physical and chemical characteristics. These properties are summarized in the table below. It is important to note that there is a discrepancy in the CAS number cited by various suppliers, with 4669-05-0 and 6812-36-8 being the most common. Researchers should verify the CAS number with their specific supplier. A third CAS number, 25322-68-3, is a general identifier for polyethylene glycol polymers and may be used less specifically.

| Property | Value | Source(s) |

| CAS Number | 4669-05-0 or 6812-36-8 | [1][2][3][4][5] |

| Molecular Weight | 722.86 g/mol | |

| Molecular Formula | C32H66O17 | |

| Appearance | Colorless liquid or white solid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water and most organic solvents | |

| Storage | Recommended storage at -20°C for long-term stability |

Key Applications

The terminal hydroxyl groups of this compound can be functionalized to create a variety of reactive derivatives, making it a versatile linker for several applications in drug delivery and bioconjugation.

PROTAC Linker

This compound is frequently used as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC connects the target protein binder and the E3 ligase ligand, and its length and composition are critical for optimal ternary complex formation and target degradation.

PEGylation of Biologics and Nanoparticles

PEGylation, the covalent attachment of PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. By conjugating this compound to proteins, peptides, or nanoparticles, researchers can:

-

Increase hydrodynamic size , reducing renal clearance and extending circulation half-life.

-

Enhance solubility and stability .

-

Mask epitopes , reducing immunogenicity and proteolytic degradation.

Experimental Protocols

The following are representative protocols for the activation of this compound and its subsequent conjugation. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Activation of this compound by Tosylation

This protocol describes the mono-activation of one hydroxyl group to a tosylate, which is a good leaving group for subsequent nucleophilic substitution.

Materials:

-

This compound

-

Tosyl chloride (TsCl)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine or triethylamine (TEA)

-

Argon or nitrogen gas

-

Stir plate and stir bar

-

Round bottom flask

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Add anhydrous pyridine or TEA (1.1 equivalents) to the solution.

-

Slowly add a solution of tosyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding a small amount of water.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mono-tosylated PEG (TsO-PEG16-OH) by silica gel column chromatography.

Protocol 2: Protein PEGylation with Activated PEG

This protocol outlines the conjugation of a mono-activated PEG derivative (e.g., NHS-ester-PEG16-OH) to the primary amines (lysine residues and the N-terminus) of a protein.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

NHS-ester activated this compound (e.g., from a commercial source or synthesized from carboxylated PEG)

-

Reaction buffer (e.g., PBS, pH 7.4-8.0)

-

Quenching solution (e.g., 1M Tris-HCl, pH 8.5)

-

Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system for purification

Procedure:

-

Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Dissolve the NHS-ester activated this compound in a small amount of anhydrous DMSO before adding it to the protein solution. Add the activated PEG to the protein solution at a desired molar excess (e.g., 5-20 fold molar excess over the protein).

-

Allow the reaction to proceed at room temperature or 4°C for 1-4 hours with gentle stirring.

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

-

Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.

-

Analyze the resulting PEGylated protein by SDS-PAGE to confirm the increase in molecular weight and to assess the degree of PEGylation.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, where this compound can serve as the linker.

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow for Protein PEGylation

This diagram outlines a typical workflow for the PEGylation of a protein using an activated this compound derivative.

References

The Pivotal Role of PEG Linkers in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of two ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. The linker, far from being a mere spacer, plays a critical role in dictating the efficacy, selectivity, and physicochemical properties of a PROTAC. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable characteristics. This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC design, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological processes.

The Multifaceted Role of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a unique set of properties that are highly advantageous in PROTAC design. Their role extends beyond simply connecting the two ligands, influencing nearly every aspect of PROTAC function, from solubility and cell permeability to the formation and stability of the crucial ternary complex.

Physicochemical Properties

The introduction of a PEG linker can significantly improve the physicochemical properties of a PROTAC molecule. Due to their hydrophilic nature, PEG linkers can enhance the aqueous solubility of often lipophilic PROTACs, which is a critical factor for both in vitro handling and in vivo bioavailability.[1][2] Furthermore, the flexibility of the PEG chain can influence a PROTAC's ability to adopt conformations that shield polar surface area, a concept known as the "chameleon effect," which can facilitate cell membrane permeability.[3]

Ternary Complex Formation and Stability

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[] The length and flexibility of the PEG linker are critical determinants in this process. An optimal linker length is required to span the distance between the two proteins without inducing steric hindrance, thereby facilitating productive ternary complex formation.[5] A linker that is too short may prevent the complex from forming, while an overly long linker can lead to an entropic penalty and reduced efficacy.

Quantitative Impact of PEG Linker Length on PROTAC Activity

Systematic studies have demonstrated that the length of the PEG linker can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is highly dependent on the specific POI and E3 ligase pair.

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | |

| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | >75 | |

| ERα | VHL | PEG | 12 | - | Less Potent | |

| ERα | VHL | PEG | 16 | - | More Potent | |

| BRD4 | CRBN | PEG | C2 (dBET57) | - | - | |

| BRD4 | CRBN | PEG | C4 (dBET1) | - | - | |

| BRD4 | CRBN | PEG | C8 (dBET6) | - | - |

Table 1: Impact of Linker Length on PROTAC Degradation Efficacy. This table summarizes data from various studies showing the effect of linker length on the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) for different target proteins.

Impact of PEG Linkers on PROTAC Permeability and Pharmacokinetics

The physicochemical properties imparted by PEG linkers also influence a PROTAC's permeability and pharmacokinetic profile. While their hydrophilicity can improve solubility, the increased molecular weight and polar surface area can present challenges for cell permeability. However, strategic optimization of the linker can lead to improved oral bioavailability.

| PROTAC | Linker Composition | Permeability (Papp) (10⁻⁶ cm/s) | Oral Bioavailability (%) | Reference |

| BRD4-targeting | PEG3 | 1.2 | 15 | |

| BRD4-targeting | PEG4 | 2.5 | 25 | |

| BRD4-targeting | PEG5 | 3.1 | 30 | |

| BRD4-targeting | PEG6 | 2.8 | 22 |

Table 2: Influence of PEG Linker Length on PROTAC Permeability and Pharmacokinetics. This table presents representative data on how varying PEG linker lengths can affect the apparent permeability (Papp) and oral bioavailability of BRD4-targeting PROTACs.

Mandatory Visualizations

Caption: PROTAC Mechanism of Action.

Caption: Western Blot Experimental Workflow.

Caption: BRD4 Signaling Pathway and PROTAC Intervention.

Experimental Protocols

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

-

Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

4. Immunodetection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

5. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay predicts the passive permeability of a compound.

1. Plate Preparation:

-

Coat the donor plate (a filter plate) with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.

-

Add buffer to the acceptor plate.

2. Compound Addition:

-

Add the PROTAC solution to the donor plate.

3. Incubation:

-

Place the donor plate on top of the acceptor plate and incubate for a specified time (e.g., 4-18 hours).

4. Quantification:

-

Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

5. Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Caco-2 Permeability Assay

This cell-based assay provides a more comprehensive assessment of permeability, including active transport and efflux.

1. Cell Culture:

-

Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and monolayer formation.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Add the PROTAC solution to either the apical (A) or basolateral (B) side of the monolayer.

-

At various time points, collect samples from the receiver compartment.

3. Quantification:

-

Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

4. Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.

-

The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate of efflux transporters.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique to study the kinetics and affinity of biomolecular interactions.

1. Immobilization:

-

Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

2. Binary Interaction Analysis:

-

Inject the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

-

In a separate experiment, inject the POI over an immobilized PROTAC (or vice versa) to determine the other binary KD.

3. Ternary Complex Analysis:

-

Inject a pre-incubated mixture of the POI and the PROTAC over the immobilized E3 ligase.

-

The binding response will indicate the formation of the ternary complex.

4. Data Analysis:

-

Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

-

The cooperativity factor (α), which indicates the extent to which the binding of one ligand influences the binding of the other, can be calculated as the ratio of the binary KDs to the ternary KD.

Conclusion

The PEG linker is a critical component in the design of effective PROTACs, profoundly influencing their physicochemical properties, cell permeability, and ability to induce the formation of a productive ternary complex. A thorough understanding of the structure-activity relationships of PEG linkers, supported by robust experimental data, is essential for the rational design of novel and potent protein degraders. The quantitative data, detailed protocols, and visual representations provided in this guide offer a valuable resource for researchers in the field of targeted protein degradation, facilitating the development of the next generation of PROTAC-based therapeutics.

References

The Role of HO-PEG16-OH in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex.

This technical guide delves into the mechanism of action of a specific type of linker, HO-PEG16-OH, a 16-unit polyethylene glycol (PEG) linker with terminal hydroxyl groups. We will explore its role in the intricate process of protein degradation, provide detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating such a linker, and present a framework for data analysis.

Core Mechanism of Action: The Role of the this compound Linker

The fundamental role of any PROTAC linker is to bridge the target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase). This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

The this compound linker, being a PEG-based linker, imparts several advantageous properties to a PROTAC molecule that are crucial for its mechanism of action:

-

Flexibility and Length: The 16-unit ethylene glycol chain of this compound provides significant conformational flexibility. This is paramount for allowing the target protein and the E3 ligase to adopt a productive orientation within the ternary complex, which is essential for efficient ubiquitination. The length of the linker is a critical parameter that must be optimized for each specific target and E3 ligase pair to ensure the proper geometry of the ternary complex.

-

Solubility and Physicochemical Properties: PEG linkers are hydrophilic, which can significantly enhance the aqueous solubility of the PROTAC molecule. This is a crucial attribute, as many target- and E3 ligase-binding ligands are hydrophobic. Improved solubility can lead to better handling in experimental settings and can positively impact the pharmacokinetic profile of the PROTAC in vivo.

-

Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEGylation can, in some cases, improve cell permeability by masking the overall charge of the PROTAC and facilitating passive diffusion across the cell membrane.

-

Potential for Specific Interactions: The ether oxygens within the PEG chain can act as hydrogen bond acceptors, potentially forming stabilizing interactions with amino acid residues on the surface of the target protein or the E3 ligase. These interactions can contribute to the stability of the ternary complex, thereby enhancing the efficiency of protein degradation.

Data Presentation: Evaluating PROTAC Efficacy

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key parameters used to quantify this are the DC50 (the concentration of the PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable). While specific data for a PROTAC utilizing the this compound linker is not publicly available, the following table provides a representative example of how such data would be presented, based on typical values for PROTACs with similar PEG linkers.

| PROTAC Construct (Hypothetical) | Target Protein | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC-X | Target A | Pomalidomide | This compound | Cell Line Y | 50 | >90 |

| PROTAC-Z | Target B | VH032 | This compound | Cell Line W | 25 | >95 |

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol describes a general method for synthesizing a PROTAC by conjugating a target protein ligand and an E3 ligase ligand to the this compound linker. This often involves a multi-step synthesis where the linker is sequentially attached to the two ligands.

Materials:

-

This compound

-

Target protein ligand with a suitable functional group for conjugation (e.g., a carboxylic acid, amine, or halide)

-

E3 ligase ligand with a suitable functional group for conjugation

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Bases (e.g., DIPEA, triethylamine)

-

Solvents (e.g., DMF, DCM, DMSO)

-

Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Methodology:

-

Monofunctionalization of the Linker:

-

Protect one of the terminal hydroxyl groups of this compound with a suitable protecting group (e.g., a trityl or silyl ether).

-

Activate the remaining free hydroxyl group for conjugation (e.g., by converting it to a tosylate or mesylate for nucleophilic substitution, or by coupling it to a molecule with a carboxylic acid).

-

-

Conjugation to the First Ligand:

-

React the monofunctionalized and activated linker with the first ligand (either the target protein ligand or the E3 ligase ligand). The choice of reaction will depend on the functional groups present on the ligand and the activated linker (e.g., amide bond formation, ether synthesis).

-

Purify the resulting ligand-linker conjugate using column chromatography or HPLC.

-

-

Deprotection of the Linker:

-

Remove the protecting group from the other end of the PEG linker to expose the second hydroxyl group.

-

-

Activation and Conjugation to the Second Ligand:

-

Activate the newly exposed hydroxyl group.

-

React the activated ligand-linker conjugate with the second ligand.

-

Purify the final PROTAC molecule using HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using techniques such as NMR spectroscopy, mass spectrometry, and analytical HPLC.

-

Western Blotting for Protein Degradation Analysis

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Cell culture medium and supplements

-

DMSO (vehicle control)

-

PBS (phosphate-buffered saline)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC compound in cell culture medium. Also, prepare a vehicle control (DMSO).

-

Treat the cells with the different concentrations of the PROTAC and the vehicle control for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and then lyse them using lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for loading by adding sample buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the corresponding loading control band.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Mandatory Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for PROTAC evaluation.

The Art of Bioconjugation: A Technical Guide to Polyethylene Glycol (PEG) Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains to a molecule, a process known as PEGylation, has emerged as a cornerstone technology in drug development. This chemical modification has proven to be a highly effective strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, antibody fragments, and small molecules. By creating a hydrophilic shield around the conjugated molecule, PEGylation can enhance solubility, extend circulatory half-life, reduce immunogenicity, and improve overall therapeutic efficacy.[1][2] This in-depth technical guide provides a comprehensive overview of the applications of PEG in bioconjugation, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Principles of PEGylation

PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer, making it an ideal candidate for bioconjugation.[1] The fundamental principle of PEGylation involves the covalent attachment of PEG chains to specific functional groups on the surface of a biomolecule. This modification imparts several advantageous properties:

-

Increased Hydrodynamic Size: The attachment of PEG chains significantly increases the hydrodynamic radius of the molecule, which in turn reduces its renal clearance rate and prolongs its circulation time in the bloodstream.[1][2]

-

Steric Hindrance: The flexible PEG chains create a protective layer that sterically hinders the approach of proteolytic enzymes and antibodies, thereby increasing the stability and reducing the immunogenicity of the conjugated molecule.

-

Enhanced Solubility: PEGylation can improve the solubility of hydrophobic drugs and proteins, facilitating their formulation and administration.

Quantitative Impact of PEGylation on Pharmacokinetics

The most significant advantage of PEGylation is the dramatic improvement in the pharmacokinetic profile of therapeutic molecules. This is evident in the extended plasma half-life and reduced clearance of numerous PEGylated drugs compared to their non-PEGylated counterparts.

| Therapeutic Molecule | PEG Size (kDa) | Half-life (Non-PEGylated) | Half-life (PEGylated) | Fold Increase | Reference(s) |

| Interferon alfa-2a | 40 (branched) | 2.3 hours (absorption) | 50 hours (absorption) | ~22 | |

| Interferon alfa-2b | 12 (linear) | 3-8 hours | ~40 hours | ~5-13 | |

| Granulocyte-Colony Stimulating Factor (G-CSF) (Filgrastim) | 20 (linear) | Daily administration required | ~42 hours (single dose) | Enables once-per-cycle dosing | |

| Recombinant Human TIMP-1 (rhTIMP-1) | 20 (linear) | 1.1 hours | 28 hours | 25 | |

| Recombinant Methioninase (rMETase) | 5 (linear) | ~2.5 hours | 90-143 hours (apoenzyme) | ~36-57 | |

| Anti-IL-8 Antibody Fragment (F(ab')2) | Not specified | 8.5 hours | 48 hours | ~5.6 | |

| Arginase | 5 (linear) | 1 hour | 12 hours | 12 |

Table 1: Comparative Pharmacokinetic Data of PEGylated and Non-PEGylated Therapeutics. This table summarizes the significant improvements in the half-life of various therapeutic proteins and antibody fragments upon PEGylation.

Experimental Protocols for PEGylation

The choice of PEGylation chemistry is crucial and depends on the available functional groups on the target molecule and the desired properties of the final conjugate. The following are detailed protocols for common PEGylation strategies.

Protocol 1: Amine-Specific PEGylation using NHS Esters

This is one of the most common PEGylation methods, targeting the primary amines of lysine residues and the N-terminus of proteins.

Materials:

-

Protein to be PEGylated

-

PEG-NHS Ester (e.g., mPEG-succinimidyl succinate)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5 (amine-free)

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

-

PEG-NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the PEG-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive.

-

PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

-

Purification: Remove unreacted PEG and byproducts by size-exclusion or ion-exchange chromatography.

-

Characterization: Analyze the purified PEGylated protein using SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC to determine the degree of PEGylation and purity.

Protocol 2: Thiol-Specific PEGylation using Maleimide Chemistry

This method provides site-specific PEGylation by targeting the free sulfhydryl group of cysteine residues.

Materials:

-

Cysteine-containing protein

-

PEG-Maleimide

-

Reaction Buffer: Phosphate buffer, pH 6.5-7.0, containing EDTA to prevent disulfide bond formation.

-

Purification system

Procedure:

-

Protein Preparation: Dissolve the cysteine-containing protein in the reaction buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove it.

-

PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer.

-

PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

-

Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

Purification: Purify the PEGylated protein using size-exclusion or ion-exchange chromatography to remove unreacted PEG-maleimide and protein.

-

Characterization: Confirm PEGylation using SDS-PAGE, mass spectrometry, and HPLC.

Protocol 3: Reductive Amination for N-terminal Specific PEGylation

This technique targets the N-terminal α-amine group by reacting it with an aldehyde-functionalized PEG, followed by reduction to a stable secondary amine.

Materials:

-

Protein to be PEGylated

-

mPEG-aldehyde (e.g., mPEG-propionaldehyde)

-

Reaction Buffer: Slightly acidic to neutral pH (e.g., phosphate buffer, pH 6.0-7.0)

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

-

Purification system

Procedure:

-

Protein and PEG-Aldehyde Preparation: Dissolve the protein and a 5- to 20-fold molar excess of mPEG-aldehyde in the reaction buffer.

-

Schiff Base Formation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring to form the Schiff base intermediate.

-

Reduction: Add a fresh solution of sodium cyanoborohydride to a final concentration of 20-50 mM. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.

-

Incubation: Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding the quenching buffer.

-

Purification and Characterization: Purify and characterize the conjugate as described in the previous protocols.

Protocol 4: Click Chemistry for Bioorthogonal PEGylation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for PEGylation.

Materials:

-

Azide- or alkyne-functionalized protein

-

Alkyne- or azide-functionalized PEG

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA or THPTA)

-

Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

-

Purification system

Procedure:

-

Reactant Preparation: Dissolve the functionalized protein and PEG in the chosen solvent system.

-

Catalyst Preparation: Prepare a premix of the copper sulfate and ligand.

-

Click Reaction: Add the reducing agent to the protein/PEG solution, followed by the copper/ligand premix.

-

Incubation: Stir the reaction mixture at room temperature. The reaction is often rapid, but can be monitored by LC-MS.

-

Purification: Purify the PEGylated protein using standard chromatographic techniques.

-

Characterization: Confirm the formation of the triazole linkage and the purity of the conjugate using mass spectrometry and HPLC.

Visualization of Key Processes in PEGylation

Experimental and Logical Workflows

Caption: A generalized experimental workflow for protein PEGylation.

Mechanism of Reduced Immunogenicity

Caption: Mechanism of how PEGylation reduces protein immunogenicity.

Cellular Uptake of PEGylated Nanoparticles

Caption: Cellular uptake pathway of PEGylated nanoparticles.

Challenges and Future Perspectives

Despite the numerous advantages of PEGylation, some challenges remain. The potential for the generation of anti-PEG antibodies (APAs) has been a topic of increasing interest. Pre-existing or treatment-induced APAs can lead to accelerated blood clearance of PEGylated drugs and, in some cases, hypersensitivity reactions.

Future research in the field of PEGylation is focused on several key areas:

-

Site-Specific PEGylation: Developing more robust and efficient methods for site-specific PEGylation to produce homogeneous conjugates with preserved biological activity.

-

Novel PEG Architectures: Exploring the use of branched, forked, and other novel PEG structures to further optimize the properties of bioconjugates.

-

Alternative Polymers: Investigating alternative polymers to PEG that may offer similar benefits with reduced immunogenicity.

-

Cleavable Linkers: Designing PEG conjugates with cleavable linkers that can release the native drug at the target site, potentially improving efficacy and reducing off-target effects.

Conclusion

PEGylation has revolutionized the field of drug delivery and bioconjugation, transforming numerous therapeutic molecules into more effective and safer medicines. The ability to tailor the properties of biomolecules by attaching PEG chains has led to significant advancements in the treatment of a wide range of diseases. As our understanding of the interplay between PEGylated molecules and biological systems continues to grow, so too will the development of next-generation bioconjugates with even greater therapeutic potential. This guide provides a foundational understanding of the principles, practices, and quantitative impact of PEGylation, serving as a valuable resource for researchers and professionals in the field of drug development.

References

A Comprehensive Technical Guide to the Solubility and Stability of HO-PEG16-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of HO-PEG16-OH, a hydroxyl-terminated polyethylene glycol with 16 ethylene glycol units. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile polymer in their work.

Introduction

This compound, with a molecular weight of approximately 723 g/mol , is a valuable bifunctional linker and excipient in various biomedical and pharmaceutical applications. Its hydrophilic nature, biocompatibility, and defined chain length make it a critical component in drug delivery systems, bioconjugation, and as a linker for PROTACs (Proteolysis Targeting Chimeras). A thorough understanding of its solubility and stability is paramount for formulation development, ensuring product efficacy, and maintaining shelf-life.

Solubility of this compound

Polyethylene glycols (PEGs) are well-known for their excellent solubility in aqueous and polar organic solvents. This is attributed to the ability of the ether oxygens in the polymer backbone to form hydrogen bonds with water and other protic solvents. While specific quantitative data for this compound is not extensively published, data for PEG 600, a close structural analog in terms of molecular weight, provides valuable insights.

Table 1: Solubility Data for Low Molecular Weight Polyethylene Glycol (PEG 600 as a proxy for this compound)

| Solvent | Solubility | Notes |

| Water | Completely Soluble[1][2] | Aqueous solutions are stable at room temperature.[3] A 100 g/L solution of PEG 600 has a pH of 5-7.[4][5] |

| Ethanol | Soluble | Miscible in all proportions. |

| Acetone | Soluble | Readily dissolves. |

| Dimethyl Sulfoxide (DMSO) | Soluble | PEG is soluble in DMSO. |

| Dichloromethane | Soluble | A common solvent for PEG. |

| Benzene | Soluble | Soluble in aromatic hydrocarbons. |

| Diethyl Ether | Insoluble | Generally insoluble in non-polar solvents. |

| Hexane | Insoluble | Insoluble in aliphatic hydrocarbons. |

Stability of this compound

The stability of this compound is a critical factor in its handling, storage, and application. The primary degradation pathway for polyethylene glycols is thermo-oxidative degradation. Hydrolysis of the ether linkage is generally not a significant concern under normal conditions.

Thermal Stability

Low molecular weight PEGs are relatively stable at ambient temperatures. However, they can undergo degradation at elevated temperatures.

Table 2: Thermal Stability Data for Low Molecular Weight Polyethylene Glycol (PEG 600)

| Parameter | Value | Method |

| Onset of Thermal Degradation | ~264-272 °C | Thermogravimetric Analysis (TGA) |

| Flash Point | 260 °C | - |

| Ignition Temperature | >320 °C | DIN 51794 |

Oxidative Stability

Oxidative degradation is the most common degradation pathway for PEGs. This process is often initiated by heat, light, or the presence of transition metal ions and can lead to chain scission, the formation of aldehydes, ketones, and carboxylic acids, which can, in turn, lower the pH of the solution.

Key factors influencing oxidative degradation include:

-

Temperature: Higher temperatures significantly accelerate the rate of oxidation.

-

Oxygen: The presence of oxygen is essential for oxidative degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) can significantly improve stability.

-

Light: Exposure to UV light can initiate radical formation and subsequent degradation.

-

Metal Ions: Transition metal ions, such as iron and copper, can catalyze oxidative degradation.

pH Stability

The ether linkages in the PEG backbone are generally stable to hydrolysis under neutral and mildly acidic or basic conditions. However, extreme pH conditions, especially at elevated temperatures, can promote degradation. The degradation products of oxidation, such as carboxylic acids, can lower the pH of unbuffered solutions, potentially accelerating further degradation.

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound.

Determination of Solubility (Adapted from ASTM D3132)

This protocol outlines a method for determining the qualitative and quantitative solubility of this compound in various solvents.

Objective: To determine the solubility of this compound in a range of solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, dichloromethane, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Visual inspection chamber with a black and white background

-

Spectrophotometer (for quantitative analysis)

Procedure:

-

Qualitative Assessment: a. Prepare a series of test tubes, each containing 1 mL of a selected solvent. b. Add a small, pre-weighed amount of this compound (e.g., 10 mg) to each tube. c. Vortex the tubes for 30 seconds. d. Visually inspect the solutions against a black and white background for any undissolved particles. e. If the solid dissolves completely, incrementally add more this compound until saturation is reached or a desired concentration is achieved. f. Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

-

Quantitative Assessment (Equilibrium Solubility Method): a. Add an excess amount of this compound to a known volume of the solvent in a sealed vial. b. Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). d. After equilibration, allow the undissolved solute to settle. e. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. f. Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. g. Analyze the concentration of this compound in the diluted sample using a suitable analytical method (e.g., UV-Vis spectroscopy if a chromophore is present or derivatized, or a refractive index detector with HPLC). h. Calculate the solubility in g/L or mg/mL.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA) (Adapted from ISO 11358)

This protocol describes the use of TGA to determine the thermal stability of this compound.

Objective: To determine the onset temperature of thermal decomposition of this compound.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

TGA sample pans (e.g., alumina, platinum)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan.

-

TGA Measurement: a. Place the sample pan in the TGA furnace. b. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere. c. Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min). d. Continuously record the sample mass as a function of temperature.

-

Data Analysis: a. Plot the percentage of initial mass versus temperature. b. Determine the onset temperature of decomposition, which is the temperature at which a significant mass loss begins. This can be determined by the intersection of the baseline with the tangent of the decomposition curve.

Accelerated Stability Testing

This protocol outlines a method for assessing the stability of this compound under accelerated conditions to predict its long-term stability.

Objective: To evaluate the stability of this compound under elevated temperature and humidity conditions.

Materials:

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Appropriate containers (e.g., glass vials with inert caps)

-

Analytical instrumentation for assessing degradation (e.g., HPLC, GC, pH meter, Karl Fischer titrator)

Procedure:

-

Sample Preparation: Place known quantities of this compound into multiple containers.

-

Storage Conditions: Place the samples in stability chambers set to accelerated conditions. Common conditions include:

-

40 °C ± 2 °C / 75% RH ± 5% RH

-

25 °C ± 2 °C / 60% RH ± 5% RH (as a control)

-

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze the samples at each time point for relevant stability-indicating parameters, which may include:

-

Appearance: Visual inspection for changes in color or physical state.

-

Assay: Quantification of the remaining this compound using a validated analytical method (e.g., HPLC).

-

Degradation Products: Identification and quantification of any degradation products.

-

pH: Measurement of the pH of a solution prepared from the sample.

-

Water Content: Determination of water content by Karl Fischer titration.

-

-

Data Evaluation: Analyze the data to determine the rate of degradation and to predict the shelf-life under normal storage conditions.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

References

The Architect's Guide to Targeted Protein Degradation: Core Principles of PROTAC Design and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel strategy of targeted protein elimination.[1][2] By co-opting the cell's intrinsic protein disposal machinery, PROTACs offer the potential to target proteins previously considered "undruggable," overcome drug resistance, and achieve potent, catalytic, and sustained pharmacological effects.[1][3] This technical guide provides a comprehensive overview of the fundamental principles underpinning PROTAC design and development, from molecular architecture to experimental validation.

The PROTAC Concept: A Tripartite Molecular Bridge

PROTACs are heterobifunctional molecules meticulously engineered with three essential components: a ligand that recognizes the Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently joins the two.[4] This tripartite structure enables the PROTAC to act as a molecular bridge, inducing proximity between the POI and the E3 ligase.

-

Protein of Interest (POI) Ligand ("Warhead"): This component provides specificity by binding to the target protein intended for degradation. The selection of a suitable POI ligand is a critical first step in PROTAC design. Unlike traditional inhibitors that require high-affinity binding to a functional site, PROTACs can utilize ligands that bind to any accessible pocket on the POI, significantly expanding the range of targetable proteins.

-

E3 Ubiquitin Ligase Ligand ("Anchor"): This moiety engages an E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system (UPS). While over 600 E3 ligases are encoded in the human genome, a select few have been predominantly exploited for PROTAC development due to the availability of well-characterized small molecule ligands. The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL). Other notable E3 ligases include MDM2 and IAPs.

-

Linker: Far from being a passive spacer, the linker is a critical determinant of PROTAC efficacy. Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC molecule, such as solubility and cell permeability.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs exert their effect through a catalytic cycle that leverages the cell's natural protein degradation pathway. The process can be dissected into several key steps:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase). The stability and geometry of this complex are crucial for the subsequent steps.

-

Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to surface lysine residues on the POI. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome, a large protein complex that functions as the cell's primary non-lysosomal protease.

-

PROTAC Recycling: Following the degradation of the POI, the PROTAC is released and can engage another POI and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

Core Design Principles and Considerations

The rational design of a potent and selective PROTAC requires careful consideration of each of its three components.

E3 Ligase Ligand Selection

The choice of E3 ligase and its corresponding ligand is a foundational decision in PROTAC design. As mentioned, CRBN and VHL are the most utilized E3 ligases.

| E3 Ligase | Common Ligands | Key Features |

| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | Well-characterized ligands, broad substrate scope. |

| von Hippel-Lindau (VHL) | Hypoxia-inducible factor (HIF) mimetics | High-affinity ligands, distinct structural requirements. |

| MDM2 | Nutlin-based ligands | Often used in cancer-related targets. |

| IAP | Bestatin-based ligands | Involved in apoptosis regulation. |

Linker Design: More Than Just a Connection

The linker is a critical modulator of PROTAC activity, influencing ternary complex formation and the overall physicochemical properties of the molecule.

Linker Composition and Properties:

-

Flexible Linkers: Alkyl chains and polyethylene glycol (PEG) chains are commonly used due to their synthetic accessibility and ability to allow for conformational flexibility in the ternary complex. PEG linkers can also improve solubility.

-

Rigid Linkers: Incorporation of rigid moieties like piperazine, piperidine, or triazoles can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.

-

Physicochemical Properties: The linker significantly impacts the PROTAC's molecular weight, lipophilicity, and polar surface area, which in turn affect its solubility, permeability, and pharmacokinetic properties.

A database analysis of over 400 published PROTACs revealed the prevalence of certain linker motifs.

| Linker Motif | Approximate Prevalence in Published PROTACs |

| PEG and Alkyl Chains | ~55% (PEG as sole motif), ~30% (Alkyl as sole motif) |

| Combined Alkyl and PEG | ~65% |

| Alkynes | ~7% |

| Triazoles | ~6% |

| Piperazine/Piperidine | ~4% each |

Experimental Evaluation of PROTACs

A systematic workflow involving a cascade of in vitro and cellular assays is essential to characterize and optimize PROTAC candidates.

Key Experimental Protocols

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol is a standard method to quantify the degradation of a target protein in response to PROTAC treatment.

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

-

Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Normalize the protein concentration for all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with a primary antibody specific to the POI. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an ECL substrate and capture the chemiluminescent signal.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Calculate the percentage of remaining protein relative to the vehicle control.

-

Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

-

Protocol 2: TR-FRET Assay for Ternary Complex Formation

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to detect the formation of the ternary complex.

-

Reagent Preparation:

-

Obtain or prepare purified, tagged versions of the POI (e.g., GST-tagged) and the E3 ligase complex (e.g., His-tagged).

-

Use a terbium (Tb)-conjugated antibody against one tag (e.g., anti-GST) as the FRET donor and a fluorescently labeled antibody against the other tag (e.g., AF488-anti-His) as the FRET acceptor.

-

-

Assay Setup:

-

In a microplate, add the POI, E3 ligase, and a serial dilution of the PROTAC.

-

Add the donor and acceptor antibodies.

-

Incubate the plate for a specified time (e.g., 180 minutes) to allow the complex to form.

-

-

Measurement:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio.

-

Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, where the peak of the curve represents the optimal concentration for ternary complex formation. The "hook effect" at higher concentrations is due to the formation of binary complexes (POI-PROTAC or E3-PROTAC) that do not result in a FRET signal.

-

Quantitative Data Presentation

The following tables summarize representative quantitative data for PROTACs targeting various proteins.

Table 1: Degradation Efficiency of Representative PROTACs

| PROTAC Name | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | |

| IR-1 | BTK | CRBN | Mino | 4.8 | 98 | |

| RC-3 | BTK | CRBN | Mino | 15.1 | 96 | |

| PROTAC 7 | HDAC3 | VHL | HCT116 | 0.23 ± 0.02 µM | 85 | |

| PROTAC 22 | HDAC3 | VHL | HCT116 | 0.44 ± 0.03 µM | 77 |

Table 2: Binding Affinities of Representative PROTACs

| PROTAC Name | Binding Partner | Assay | Kd (nM) | Reference |

| MZ1 | VHL | SPR | ~70 | |

| Product 6 | CCL5 | SPR | 4750 | |

| Product 8 | CCL5 | SPR | 9480 | |

| Product 10 | CCL5 | SPR | 11300 |

Challenges and Future Directions

Despite the immense potential of PROTACs, several challenges remain in their development. These include achieving favorable pharmacokinetic and pharmacodynamic (PK/PD) properties, ensuring oral bioavailability, and minimizing off-target effects. Future research will likely focus on expanding the repertoire of usable E3 ligases, developing more sophisticated linker technologies, and employing computational and artificial intelligence approaches to rationally design PROTACs with improved drug-like properties. The continued advancement of our understanding of the intricate biology of the ubiquitin-proteasome system will undoubtedly fuel the development of the next generation of targeted protein degraders.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of HO-PEG16-OH for PROTACs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A critical component of a PROTAC is the linker that connects the target protein ligand to the E3 ligase ligand. The length, flexibility, and physicochemical properties of the linker are crucial for the efficacy of the PROTAC.[1][2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide conformational flexibility.[3][4]

This document provides a detailed protocol for the synthesis of a discrete, monodisperse 16-unit polyethylene glycol linker with terminal hydroxyl groups (HO-PEG16-OH). This linker is a valuable building block for the construction of PROTACs, allowing for further functionalization of the terminal hydroxyl groups to connect to the respective ligands. The synthesis is based on a stepwise approach utilizing the Williamson ether synthesis, starting from the readily available tetraethylene glycol (PEG4).

Synthesis Strategy

The synthesis of this compound is achieved through a multi-step process involving the strategic use of protecting groups and the Williamson ether synthesis to build the PEG chain in a controlled manner. The overall strategy is a convergent synthesis, where a PEG8 intermediate is first synthesized and then dimerized to yield the final PEG16 product.

The key steps are:

-

Monotosylation of Tetraethylene Glycol (PEG4): One hydroxyl group of PEG4 is selectively reacted with tosyl chloride to introduce a good leaving group for the subsequent etherification.

-

Synthesis of Monoprotected Octaethylene Glycol (Trt-O-PEG8-OH): The monotosylated PEG4 is reacted with a monotritylated PEG4 under Williamson ether synthesis conditions. The trityl group serves as a bulky, acid-labile protecting group.

-

Synthesis of Octaethylene Glycol (HO-PEG8-OH): The trityl protecting group is removed from Trt-O-PEG8-OH under acidic conditions.

-

Ditosylation of Octaethylene Glycol (Ts-O-PEG8-O-Ts): Both hydroxyl groups of HO-PEG8-OH are converted to tosylates to prepare for the final coupling step.

-

Synthesis of Diprotected Hexadecaethylene Glycol (Trt-O-PEG16-O-Trt): The ditosylated PEG8 is reacted with two equivalents of monotritylated PEG4.

-

Synthesis of Hexadecaethylene Glycol (this compound): The final deprotection of the trityl groups yields the desired this compound.

Experimental Protocols

Materials and Methods

All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Thin-layer chromatography (TLC) should be used to monitor the progress of the reactions. Purification of intermediates and the final product is critical to obtain a monodisperse PEG linker.

Protocol 1: Synthesis of Tetraethylene Glycol Monotosylate (HO-PEG4-OTs)

This protocol describes the selective monotosylation of one of the terminal hydroxyl groups of tetraethylene glycol.

Reagents:

-

Tetraethylene glycol (PEG4)

-

Tosyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tetraethylene glycol (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.1 eq) to the solution.

-

Slowly add a solution of tosyl chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for an additional 4-6 hours, monitoring the progress by TLC.

-

Once the reaction is complete, wash the mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure tetraethylene glycol monotosylate.

| Parameter | Value |

| Starting Material | Tetraethylene glycol |

| Key Reagents | Tosyl chloride, Pyridine |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C |

| Reaction Time | 6-8 hours |

| Purification | Column Chromatography |

| Expected Yield | 70-85% |

| Purity | >95% |

Protocol 2: Synthesis of Monotrityl Tetraethylene Glycol (Trt-O-PEG4-OH)

This protocol details the protection of one hydroxyl group of tetraethylene glycol with a trityl group.

Reagents:

-

Tetraethylene glycol (PEG4)

-

Trityl chloride (TrtCl)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tetraethylene glycol (1.5 eq) in anhydrous DCM.

-

Add triethylamine (1.2 eq) to the solution.

-

Add trityl chloride (1.0 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

-

After completion, wash the reaction mixture with saturated NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain Trt-O-PEG4-OH.

| Parameter | Value |

| Starting Material | Tetraethylene glycol |

| Key Reagents | Trityl chloride, Triethylamine |

| Solvent | Dichloromethane |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-16 hours |

| Purification | Column Chromatography |

| Expected Yield | 80-90% |

| Purity | >98% |

Protocol 3: Synthesis of Monotrityl Octaethylene Glycol (Trt-O-PEG8-OH)

This protocol describes the Williamson ether synthesis to couple the two PEG4 units.

Reagents:

-

Trt-O-PEG4-OH (from Protocol 2)

-

HO-PEG4-OTs (from Protocol 1)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of Trt-O-PEG4-OH (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add a solution of HO-PEG4-OTs (1.1 eq) in anhydrous THF to the reaction mixture.

-

Heat the reaction to reflux (approximately 65-70 °C) and stir for 12-24 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and quench carefully with saturated NH₄Cl solution.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Trt-O-PEG8-OH.

| Parameter | Value |

| Starting Materials | Trt-O-PEG4-OH, HO-PEG4-OTs |

| Key Reagents | Sodium hydride |

| Solvent | Tetrahydrofuran |

| Reaction Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Purification | Column Chromatography |

| Expected Yield | 60-75% |

| Purity | >95% |

Protocol 4: Synthesis of Octaethylene Glycol (HO-PEG8-OH)

This protocol outlines the deprotection of the trityl group.

Reagents:

-

Trt-O-PEG8-OH (from Protocol 3)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Trt-O-PEG8-OH (1.0 eq) in a mixture of DCM and TFA (e.g., 95:5 v/v).

-

Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Neutralize the reaction by carefully adding saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude HO-PEG8-OH can often be used in the next step without further purification. If necessary, purify by column chromatography (silica gel, methanol/DCM gradient).

| Parameter | Value |

| Starting Material | Trt-O-PEG8-OH |

| Key Reagents | Trifluoroacetic acid |

| Solvent | Dichloromethane |

| Reaction Temperature | Room Temperature |

| Reaction Time | 1-2 hours |

| Purification | Extraction / Column Chromatography |

| Expected Yield | >90% |

| Purity | >95% |

Protocol 5: Synthesis of Ditosyl Octaethylene Glycol (Ts-O-PEG8-O-Ts)

This protocol describes the tosylation of both hydroxyl groups of HO-PEG8-OH.

Reagents:

-

HO-PEG8-OH (from Protocol 4)

-

Tosyl chloride (TsCl)

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve HO-PEG8-OH (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add pyridine (2.5 eq).

-

Slowly add a solution of tosyl chloride (2.2 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up the reaction as described in Protocol 1 (washing with HCl, NaHCO₃, and brine).

-

Purify the product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain Ts-O-PEG8-O-Ts.

| Parameter | Value |

| Starting Material | HO-PEG8-OH |

| Key Reagents | Tosyl chloride, Pyridine |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Purification | Column Chromatography |

| Expected Yield | 75-85% |

| Purity | >95% |

Protocol 6: Synthesis of Ditrityl Hexadecaethylene Glycol (Trt-O-PEG16-O-Trt)

This is the final coupling step to form the PEG16 backbone.

Reagents:

-

Ts-O-PEG8-O-Ts (from Protocol 5)

-

Trt-O-PEG4-OH (from Protocol 2)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of Trt-O-PEG4-OH (2.2 eq) in anhydrous THF, add sodium hydride (2.5 eq) at 0 °C.

-

Stir at room temperature for 1 hour.

-

Add a solution of Ts-O-PEG8-O-Ts (1.0 eq) in anhydrous THF.

-

Heat the reaction to reflux and stir for 24-48 hours.

-

Cool the reaction and quench with saturated NH₄Cl solution.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Trt-O-PEG16-O-Trt.

| Parameter | Value |

| Starting Materials | Ts-O-PEG8-O-Ts, Trt-O-PEG4-OH |

| Key Reagents | Sodium hydride |

| Solvent | Tetrahydrofuran |

| Reaction Temperature | Reflux |

| Reaction Time | 24-48 hours |

| Purification | Column Chromatography |

| Expected Yield | 50-65% |

| Purity | >95% |

Protocol 7: Synthesis of Hexadecaethylene Glycol (this compound)

The final deprotection step to yield the desired product.

Reagents:

-

Trt-O-PEG16-O-Trt (from Protocol 6)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Trt-O-PEG16-O-Trt (1.0 eq) in a DCM/TFA mixture (95:5 v/v).

-

Stir at room temperature for 1-2 hours.

-

Neutralize with saturated NaHCO₃ solution.

-